2-Ethoxy-3-buten-1-OL
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Overview
Description
2-Ethoxy-3-buten-1-ol is an organic compound with the molecular formula C6H12O2. It is characterized by the presence of an ethoxy group and a hydroxyl group attached to a butenyl chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-buten-1-ol can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with formaldehyde in the presence of a base, followed by reduction . Another method includes the reaction of 3-chloro-2-buten-1-ol with ethanol under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Ethoxy-3-buten-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-buten-1-ol involves its interaction with specific molecular targets and pathways. In the context of fragrance chemistry, it contributes to the overall aroma profile by imparting floral and fruity notes. The compound blends harmoniously with other fragrance ingredients, enhancing the olfactory experience .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: An alkyne alcohol with similar reactivity but different structural features.
2-Methyl-3-buten-2-ol: A related compound with a methyl group instead of an ethoxy group.
2-Buten-1-ol: A similar compound with a different substitution pattern.
Uniqueness
2-Ethoxy-3-buten-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its ethoxy group provides unique reactivity and solubility characteristics, making it valuable in various applications .
Properties
CAS No. |
34684-08-7 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-ethoxybut-3-en-1-ol |
InChI |
InChI=1S/C6H12O2/c1-3-6(5-7)8-4-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
QDHSRSQZYZLBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)C=C |
Origin of Product |
United States |
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